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molecular formula C21H20ClN5O2 B8280108 13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

13-[(3-aminophenoxy)methyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No. B8280108
M. Wt: 409.9 g/mol
InChI Key: GGICVMHKERQRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705499

Procedure details

The 2-chloro-5,11-dihydro-11-ethyl-5-methyl-8-(3-nitrophenylamino)methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.080 g, 0.18 mmol) was dissolved in acetic acid (5 mL) and treated with a solution of stannous chloride dihydrate (0.154 g, 0.68 mmol) in concentrated hydrochloric acid (2 mL). After stirring for 17 hours the resulting mixture was made alkaline with 50% aqueous sodium hydroxide and extracted with dichloromethane (8×20 mL). The combined organics were dried over sodium sulfate, concentrated and the residue was purified by flash chromatography (hexanes to 1:1 hexanes/ethyl acetate gradient) to the title compound (0.046 g, 62%), m.p. 148°-149° C.
Name
2-chloro-5,11-dihydro-11-ethyl-5-methyl-8-(3-nitrophenylamino)methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
0.154 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:31])[C:7](=[O:30])[C:8]3[CH:18]=[C:17]([CH2:19]NC4C=CC=C([N+]([O-])=O)C=4)[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1.[OH-].[Na+].[C:34]([OH:37])(=O)[CH3:35]>Cl>[NH2:6][C:5]1[CH:11]=[C:34]([O:37][CH2:19][C:17]2[CH:16]=[N:15][C:9]3[N:10]([CH2:13][CH3:14])[C:11]4[N:12]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=4[N:6]([CH3:31])[C:7](=[O:30])[C:8]=3[CH:18]=2)[CH:35]=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-5,11-dihydro-11-ethyl-5-methyl-8-(3-nitrophenylamino)methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.08 g
Type
reactant
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CNC3=CC(=CC=C3)[N+](=O)[O-])=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
stannous chloride dihydrate
Quantity
0.154 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 17 hours the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (8×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (hexanes to 1:1 hexanes/ethyl acetate gradient) to the title compound (0.046 g, 62%), m.p. 148°-149° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
NC=1C=C(C=CC1)OCC1=CC2=C(N(C3=C(N(C2=O)C)C=CC(=N3)Cl)CC)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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